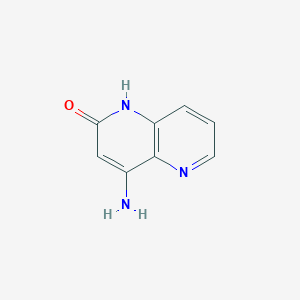

4-Amino-1,5-naphthyridin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

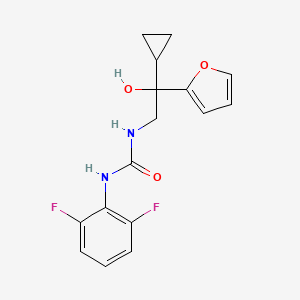

4-Amino-1,5-naphthyridin-2-ol is a chemical compound with the CAS Number: 1909336-76-0 . It has a molecular weight of 161.16 and its IUPAC name is this compound . It is usually in powder form .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including this compound, has been a subject of research for the past 18 years . The synthesis strategies involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O/c9-5-4-7(12)11-6-2-1-3-10-8(5)6/h1-4H, (H3,9,11,12) . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis

1,5-naphthyridine derivatives, including this compound, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 161.16 .Scientific Research Applications

Synthesis and Ligand Formation

4-Amino-1,5-naphthyridin-2-ol and its derivatives serve as crucial scaffolds in the synthesis of complex ligands for metal coordination chemistry. For instance, using methodologies like Stille coupling or Friedlander condensation, 1,5-naphthyridine has been transformed into a series of new bidentate and tridentate ligands. These ligands, upon coordination with Ru(II) complexes, exhibit properties relevant for applications in photophysics and electrochemistry due to their absorption characteristics and metal-metal communication capabilities (Singh & Thummel, 2009).

Aminations and Structural Rearrangements

In the realm of organic synthesis, this compound derivatives undergo fascinating rearrangements, especially during aminations. For example, reactions involving potassium amide in liquid ammonia lead to mixtures containing amino derivatives, showcasing the compound's versatility in synthetic chemistry and the potential for creating diverse molecular architectures (Czuba, 2010).

Corrosion Inhibition

Naphthyridine derivatives have demonstrated significant utility as corrosion inhibitors, a testament to their chemical versatility. Studies have shown that certain naphthyridine compounds effectively inhibit corrosion on mild steel surfaces in hydrochloric acid, highlighting their potential in industrial applications to protect metals from corrosive environments (Singh et al., 2016).

Fluoride Ion Sensing

The compound and its derivatives also find use in chemical sensing, specifically for anions like fluoride. Certain synthesized naphthyridine derivatives have shown promising results in spectroscopic and colorimetric fluoride ion detection, underscoring their potential in environmental monitoring and analytical chemistry applications (Chahal, Dar, & Sankar, 2018).

Photoluminescent Materials

Finally, this compound derivatives have been explored for their photoluminescent properties. Their incorporation into complexes and materials has yielded entities with significant emission characteristics, potentially useful for developing new photoluminescent probes, sensors, and materials for various technological applications (Zuo, Fu, Che, & Cheung, 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While the future directions for the research and application of 4-Amino-1,5-naphthyridin-2-ol are not explicitly mentioned in the search results, the significant importance of 1,5-naphthyridine derivatives in the field of medicinal chemistry suggests that future research may continue to explore their synthesis, reactivity, and biological activities.

Mechanism of Action

Target of Action

It’s known that 1,5-naphthyridine derivatives have significant importance in the field of medicinal chemistry due to their wide variety of biological activities .

Mode of Action

It’s known that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes .

Biochemical Pathways

It’s known that 1,5-naphthyridine derivatives can exhibit a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Given the biological activities of 1,5-naphthyridine derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

Biochemical Analysis

Biochemical Properties

It is known that 1,5-naphthyridine derivatives, which include 4-Amino-1,5-naphthyridin-2-ol, have significant importance in the field of medicinal chemistry due to their wide variety of biological activities .

Cellular Effects

It is known that 1,5-naphthyridine derivatives can act as ligands coordinating to metal ions, such as Pd(II), in aqueous solutions . This suggests that this compound may interact with certain cellular components, potentially influencing cell function.

Molecular Mechanism

It is known that 1,5-naphthyridine derivatives can act as ligands coordinating to metal ions . This suggests that this compound may interact with biomolecules in a similar manner, potentially leading to changes in gene expression or enzyme activity.

Properties

IUPAC Name |

4-amino-1H-1,5-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-4-7(12)11-6-2-1-3-10-8(5)6/h1-4H,(H3,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYZQILBHVKKHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CC(=O)N2)N)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2808022.png)

![4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2808025.png)

![1-(2,4-Dimethylphenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2808027.png)

![5-Fluoro-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2808035.png)

![N-isopentyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2808038.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-benzyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2808044.png)